

Structural Basis of Tie2 Inhibition by Compound 7: A Technical Guide

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Compound of Interest

Compound Name: *Tie2 kinase inhibitor 2*

Cat. No.: *B593661*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of Tie2 inhibition by compound 7, a selective Tie2 kinase inhibitor. The information presented herein is a synthesis of publicly available data and is intended to serve as a comprehensive resource for researchers in the fields of angiogenesis, oncology, and drug development.

Introduction to Tie2 and its Role in Angiogenesis

The TEK receptor tyrosine kinase (Tie2), also known as CD202b, is a critical regulator of vascular development and homeostasis. Predominantly expressed on endothelial cells, Tie2 and its angiopoietin ligands (Ang1 and Ang2) form a signaling axis that governs vascular stability, permeability, and angiogenesis. Dysregulation of the Tie2 signaling pathway is implicated in various pathologies, including tumor growth and metastasis, and diabetic retinopathy, making it an attractive target for therapeutic intervention.

Compound 7: A Selective Tie2 Kinase Inhibitor

Compound 7, also referred to as **Tie2 kinase inhibitor 2**, has been identified as a selective inhibitor of Tie2 kinase activity. Its chemical formula is C₃₁H₃₅N₃O₅, and its CAS number is

1020412-97-8.

Quantitative Data for Compound 7

The inhibitory activity of compound 7 against Tie2 has been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the table below.

Parameter	Value	Assay Type	Reference
IC50 (Inhibition of Tie2 Kinase Activity)	1 μ M	Kinase Assay	[1][2]
IC50 (Inhibition of Ang1-induced Tie2 Autophosphorylation)	0.3 μ M	Cellular Assay	[3][4]
Ki (Binding Affinity for Tie2)	1.3 μ M	-	[5][6]

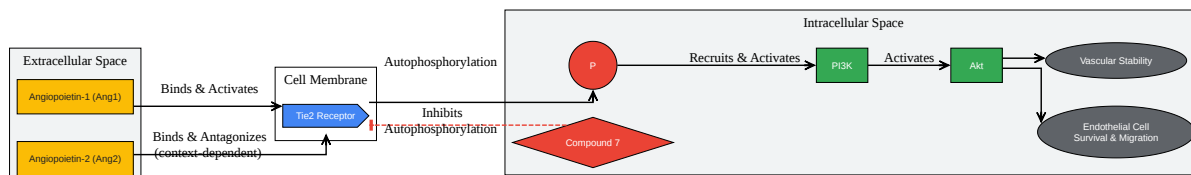
Structural Basis of Tie2 Inhibition by Compound 7

While a publicly available co-crystal structure of Tie2 in complex with compound 7 is not available, insights into its binding mode can be inferred from computational modeling and pharmacophore studies of Tie2 inhibitors. It is generally understood that small molecule kinase inhibitors, such as compound 7, act by competing with ATP for binding to the kinase domain, thereby preventing autophosphorylation and downstream signaling.

Based on the structure of other kinase inhibitors and modeling studies, the binding of compound 7 to the ATP-binding pocket of the Tie2 kinase domain is likely stabilized by a network of hydrogen bonds and hydrophobic interactions. The pyridinecarboxylic acid moiety of compound 7 may form key hydrogen bonds with the hinge region of the kinase domain, a common interaction for kinase inhibitors. The cyclohexylethyl and 4-methylphenoxy groups are likely to occupy hydrophobic pockets within the active site, contributing to the potency and selectivity of the inhibitor.

Tie2 Signaling Pathway

The following diagram illustrates the canonical Tie2 signaling pathway and the point of inhibition by compound 7.



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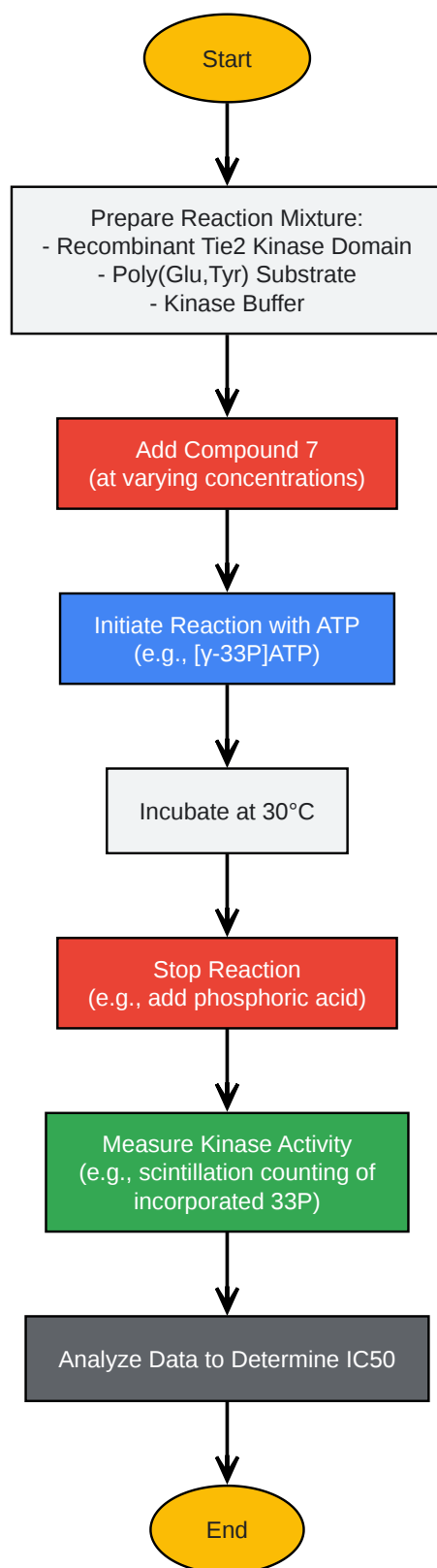
Tie2 Signaling Pathway and Inhibition by Compound 7.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory activity of compound 7.

In Vitro Tie2 Kinase Assay

This assay measures the direct inhibitory effect of compound 7 on the enzymatic activity of the Tie2 kinase domain.



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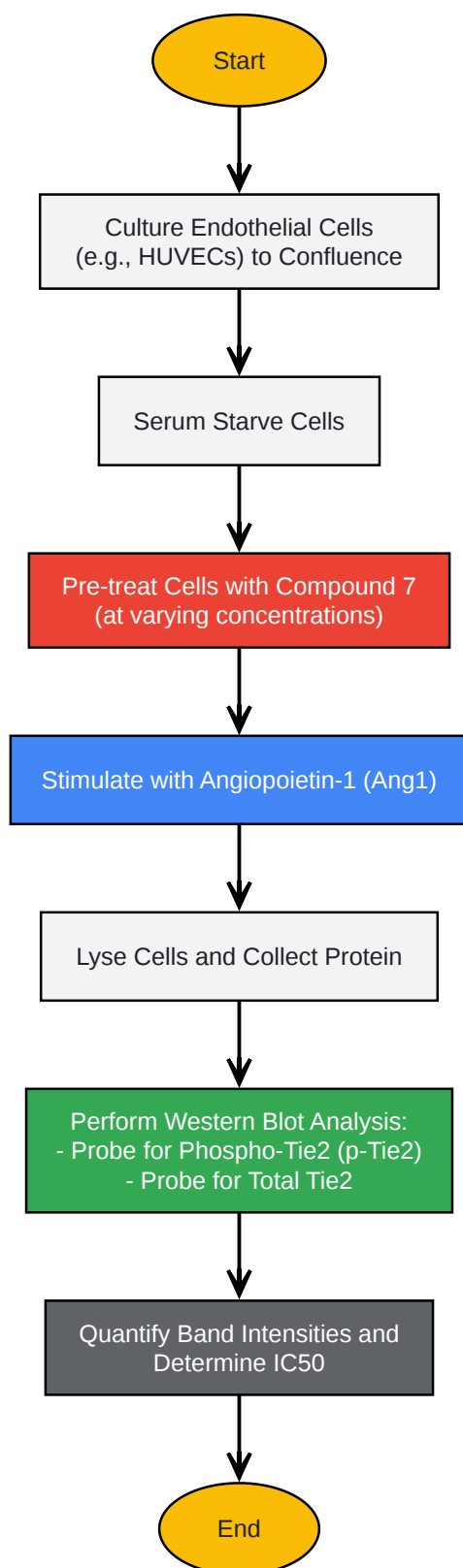
Workflow for an In Vitro Tie2 Kinase Assay.

Protocol:

- A reaction mixture containing recombinant human Tie2 kinase domain, a generic tyrosine kinase substrate (e.g., poly(Glu,Tyr) 4:1), and kinase assay buffer is prepared.
- Compound 7, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at a range of concentrations.
- The kinase reaction is initiated by the addition of ATP (often radiolabeled, such as [γ -³³P]ATP).
- The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C for 40 minutes).
- The reaction is terminated by the addition of a stop solution, such as phosphoric acid.
- The amount of phosphorylated substrate is quantified. In the case of a radiometric assay, this involves spotting the reaction mixture onto a filter, washing away unincorporated ATP, and measuring the incorporated radioactivity using a scintillation counter.
- The percentage of inhibition at each concentration of compound 7 is calculated relative to a control reaction without the inhibitor, and the IC₅₀ value is determined by fitting the data to a dose-response curve.

Cellular Tie2 Autophosphorylation Assay

This assay assesses the ability of compound 7 to inhibit the ligand-induced autophosphorylation of the Tie2 receptor in a cellular context.



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Workflow for a Cellular Tie2 Autophosphorylation Assay.

Protocol:

- Human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line are cultured to near confluence.
- The cells are serum-starved for a period to reduce basal receptor tyrosine kinase activity.
- The cells are pre-treated with various concentrations of compound 7 for a specified time.
- The cells are then stimulated with a Tie2 agonist, typically Angiopoietin-1 (Ang1), to induce receptor autophosphorylation.
- Following stimulation, the cells are lysed, and the total protein is collected.
- The levels of phosphorylated Tie2 (p-Tie2) and total Tie2 are assessed by Western blot analysis using specific antibodies.
- The band intensities are quantified, and the ratio of p-Tie2 to total Tie2 is calculated for each concentration of compound 7.
- The IC50 value is determined by plotting the percentage of inhibition of Ang1-induced phosphorylation against the log concentration of compound 7.

Conclusion

Compound 7 is a selective inhibitor of the Tie2 kinase that demonstrates potent activity in both biochemical and cellular assays. While the precise structural details of its interaction with the Tie2 kinase domain await elucidation by X-ray crystallography, computational modeling provides a plausible binding mode consistent with that of other ATP-competitive kinase inhibitors. The data and methodologies presented in this guide offer a comprehensive overview for researchers working on the development of novel anti-angiogenic therapies targeting the Tie2 signaling pathway.

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